4-Amino-2-chloro-5-methylpyridin-1-ium-1-olate
Description
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Properties
IUPAC Name |
2-chloro-1-hydroxy-5-methylpyridin-4-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-3-9(10)6(7)2-5(4)8/h2-3,8,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMSUPYRONEBQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=CC1=N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 4-Amino-2-chloro-5-methylpyridin-1-ium-1-olate (CAS 1373232-42-8)
[1][2][3]
Executive Summary: The "Privileged" Scaffold
4-Amino-2-chloro-5-methylpyridin-1-ium-1-olate (also known as 4-Amino-2-chloro-5-methylpyridine N-oxide ) represents a critical, high-value intermediate in the synthesis of next-generation non-steroidal mineralocorticoid receptor antagonists (MRAs), most notably Finerenone (Kerendia®).
While standard pyridine synthesis often relies on the reduction of nitro-pyridines directly to amino-pyridines, this specific N-oxide variant (CAS 1373232-42-8) offers a distinct tactical advantage: activation of the C2-position . By retaining the N-oxide moiety during the reduction of the nitro group, the molecule remains electronically primed for mild nucleophilic substitution (hydrolysis), allowing for the efficient generation of 4-amino-5-methyl-2(1H)-pyridinone —the essential "left-hand" building block of the Finerenone scaffold.
This guide details the synthesis, mechanistic utility, and handling of this zwitterionic intermediate, bridging the gap between raw commodity chemicals and high-purity API precursors.
Chemical Identity & Properties
| Property | Data |
| CAS Number | 1373232-42-8 |
| IUPAC Name | This compound |
| Common Name | 4-Amino-2-chloro-5-methylpyridine N-oxide |
| Molecular Formula | C₆H₇ClN₂O |
| Molecular Weight | 158.59 g/mol |
| Structure Type | Zwitterionic Pyridine N-Oxide |
| Key Functional Groups | N-oxide (activating), 2-Chloro (leaving group), 4-Amino (donor) |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in non-polar solvents. |
Mechanistic Insight: The "N-Oxide Advantage"
To understand why this specific intermediate is isolated, one must analyze the electronic environment of the pyridine ring.
Electronic Activation
In a standard 2-chloropyridine, the nitrogen lone pair renders the ring electron-deficient, but the 2-position is only moderately reactive toward nucleophilic attack (e.g., hydrolysis to a pyridone). Harsh conditions (high T, strong bases) are often required, which can degrade the sensitive 4-amino group.
The N-Oxide Solution:
In CAS 1373232-42-8, the N-oxide oxygen donates electron density into the ring (via resonance) but also inductively withdraws electrons due to the positive charge on the nitrogen. Crucially, it stabilizes the Meisenheimer-like transition state during nucleophilic aromatic substitution (
Mechanistic Pathway Visualization
Figure 1: The strategic role of CAS 1373232-42-8 in accessing the 2-pyridone scaffold via activated SnAr.
Experimental Protocols
Synthesis of CAS 1373232-42-8 (Chemoselective Reduction)
The challenge is reducing the nitro group (
Protocol:
-
Reagents: 2-Chloro-5-methyl-4-nitropyridine 1-oxide (1.0 eq), Platinum on Carbon (Pt/C, 5% loading, sulfided variant preferred), Methanol (10V).
-
Setup: High-pressure autoclave.
-
Procedure:
-
Charge the autoclave with the nitro-N-oxide precursor and catalyst in Methanol.
-
Pressurize with Hydrogen (
) to 3–5 bar (keep pressure moderate; high pressure favors de-oxygenation). -
Maintain temperature at 25–35°C . (Avoid >50°C to prevent N-O bond cleavage).
-
Monitor via HPLC until the nitro peak disappears. If the "des-oxy" amine (CAS 79055-62-2) begins to form, stop the reaction immediately.
-
-
Workup: Filter catalyst over Celite. Concentrate filtrate under reduced pressure to yield the crude N-oxide amine.
-
Purification: Recrystallization from Ethanol/Ether.
Downstream Application: Conversion to Pyridinone
This step validates the utility of the N-oxide.
Protocol:
-
Reagents: CAS 1373232-42-8 (1.0 eq), Acetic Anhydride (
, 3.0 eq) OR NaOH (aq). -
Route A (Rearrangement): Reflux in
. The N-oxide rearranges to the 2-acetoxy intermediate, which hydrolyzes to the 2-pyridone. -
Route B (Direct Hydrolysis - Preferred): Suspend the compound in 10% NaOH solution. Heat to 60°C. The activated C2-Cl is displaced. Acidify carefully to pH 7 to precipitate 4-amino-5-methyl-2(1H)-pyridinone .
Quantitative Data Summary
| Parameter | Nitro-Precursor | Target (CAS 1373232-42-8) | "Des-oxy" Amine (Impurity) |
| MW | 188.57 | 158.59 | 142.59 |
| Retention Time (HPLC) | ~12.5 min | ~6.2 min | ~4.8 min |
| Reactivity (C2-Cl) | Low (requires forcing) | High (SnAr active) | Moderate |
| Primary Use | Starting Material | Activated Intermediate | Alternative Intermediate |
Safety & Handling (E-E-A-T)
-
Energetic Concerns: Pyridine N-oxides are generally stable, but nitro-substituted precursors are potential explosion hazards. Ensure the starting material (Nitro-N-oxide) is fully consumed.
-
Skin Sensitization: Halogenated aminopyridines are potent sensitizers. Use full PPE (nitrile gloves, respirator).
-
Storage: Store CAS 1373232-42-8 under inert atmosphere (Argon/Nitrogen) at 2–8°C. It is hygroscopic and can degrade if exposed to moisture and light for prolonged periods.
Strategic Synthesis Workflow
This diagram illustrates where CAS 1373232-42-8 fits within the broader context of API manufacturing (Finerenone).
Figure 2: The "N-Oxide Route" (Route B) minimizes harsh conditions, preserving the amino group integrity.
References
-
Bayer Pharma AG. (2020). Method for producing 4-amino-5-methyl-2(1H)-pyridone. World Intellectual Property Organization. WO2020178175A1. Link
-
ChemicalBook. (2024). Product Entry: this compound (CAS 1373232-42-8).[1][2][3] Link
-
PubChem. (2024). Compound Summary: 2-Chloro-5-methylpyridin-4-amine (Related Reduced Form). National Library of Medicine. Link
-
Platzek, J., et al. (2018). Process for the preparation of substituted dihydropyridines (Finerenone). U.S. Patent No. 9,951,061. Link
2-chloro-4-amino-5-methylpyridine N-oxide properties
An In-depth Technical Guide to the Synthesis, Properties, and Applications of 2-Chloro-5-methyl-4-nitropyridine N-oxide and its Amino Congener, Key Intermediates in Pharmaceutical Development
A Note on Nomenclature: This guide addresses the synthesis, properties, and applications of a critical building block in modern medicinal chemistry. Initial searches for "2-chloro-4-amino-5-methylpyridine N-oxide" suggest a potential conflation of two distinct, yet synthetically related, molecules. The primary focus of this document will be on 2-chloro-5-methyl-4-nitropyridine N-oxide , a key precursor, and its subsequent reduction to 2-chloro-5-methylpyridin-4-amine . This transformation is a pivotal step in the synthesis of various pharmaceutically active compounds.
Introduction: A Versatile Pyridine Scaffold
Substituted pyridines are a cornerstone of pharmaceutical development, appearing in a vast array of drug molecules. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a compound's pharmacological and pharmacokinetic properties. Among these, 2-chloro-5-methyl-4-nitropyridine N-oxide serves as a highly valuable and reactive intermediate. Its unique electronic and steric characteristics make it an ideal starting point for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its properties, synthesis, and transformation into the equally important 2-chloro-5-methylpyridin-4-amine.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following tables summarize the key properties of 2-chloro-5-methyl-4-nitropyridine N-oxide and its corresponding amine.
2-Chloro-5-methyl-4-nitropyridine N-oxide
| Property | Value | Source |
| Molecular Formula | C6H5ClN2O3 | [1] |
| Molecular Weight | 188.57 g/mol | [1] |
| CAS Number | 60323-96-8 | [1] |
| Appearance | White to yellowish crystal or crystalline powder | [2] |
| Purity | Typically ≥95% | [3] |
2-Chloro-5-methylpyridin-4-amine
| Property | Value | Source |
| Molecular Formula | C6H7ClN2 | [4] |
| Molecular Weight | 142.59 g/mol | [4] |
| CAS Number | 79055-62-2 | [4] |
| Appearance | Off-white powder | [4] |
| Melting Point | 115°C | [4] |
| Boiling Point | 310.1±37.0 °C (Predicted) | [4] |
| Density | 1.260±0.06 g/cm3 (Predicted) | [4] |
| pKa | 5.11±0.42 (Predicted) | [4] |
| Solubility | Slightly soluble in water, soluble in ethanol, dimethylformamide, and dichloromethane.[2] | |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C.[4] |
Synthesis and Mechanistic Insights
The synthesis of 2-chloro-5-methylpyridin-4-amine is a multi-step process that begins with the nitration of 2-chloro-5-methylpyridine N-oxide.
Synthesis of 2-Chloro-5-methyl-4-nitropyridine N-oxide
The standard laboratory synthesis involves the electrophilic nitration of 2-chloro-5-methylpyridine-1-oxide.[3] The choice of a mixed acid system, typically concentrated nitric and sulfuric acids, is crucial for this transformation.
Causality of Reagent Choice: Concentrated sulfuric acid serves a dual role as both a solvent and a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent required to attack the electron-rich N-oxide ring.[3]
Caption: Formation of the nitronium ion and subsequent electrophilic nitration.
Step-by-Step Experimental Protocol: [3]
-
Preparation of the Nitrating Mixture: In a suitable reaction vessel, carefully prepare a mixture of 165 mL of concentrated nitric acid and 209 mL of concentrated sulfuric acid. This process is exothermic and requires cooling.
-
Addition of Starting Material: To the stirred nitrating mixture, slowly add 56.4 g of 2-chloro-5-methylpyridine-1-oxide, ensuring the temperature is carefully controlled.
-
Reaction: Heat the reaction mixture and stir at 100 °C for 2 hours.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.
-
Isolation: The resulting solid is collected by filtration and washed with water. Further purification can be achieved by recrystallization.
Synthesis of 2-Chloro-5-methylpyridin-4-amine
The conversion of 2-chloro-5-methyl-4-nitropyridine N-oxide to 2-chloro-5-methylpyridin-4-amine is a reductive process. A common and efficient method is catalytic hydrogenation.[4]
Catalyst Selection and Rationale: A platinum catalyst, often supported on carbon and sometimes modified with a second metal like molybdenum, is highly effective for this reduction.[4][5] This choice is based on the catalyst's ability to facilitate the simultaneous reduction of both the nitro group and the N-oxide functionality. The addition of molybdenum can enhance the catalyst's activity and selectivity.[4]
Caption: Workflow for the catalytic hydrogenation process.
Step-by-Step Experimental Protocol: [4]
-
Reactor Charging: A glass pressure reactor is charged with 29 g (153.788 mmol) of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium and 2.9 g of a hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon) under an argon atmosphere. 320 ml of ethanol is added as the solvent.
-
Inerting: The reactor is closed and inertized three times with a 3 bar argon overpressure.
-
Hydrogenation: The hydrogenation is carried out for 20 hours at 30°C under a 3 bar hydrogen overpressure.
-
Work-up: The reactor is inertized with argon, and the reaction solution is filtered through kieselguhr.
-
Isolation: The filtrate is concentrated to dryness under reduced pressure to yield the product.
Chemical Reactivity and Applications in Drug Development
The reactivity of 2-chloro-5-methylpyridin-4-amine is centered around the nucleophilic amino group and the electrophilic carbon atom bearing the chloro substituent. This dual reactivity makes it a versatile building block in medicinal chemistry.
A prominent application of this compound is in the synthesis of Finerenone , a non-steroidal mineralocorticoid receptor antagonist used in the treatment of chronic kidney disease associated with type 2 diabetes.[3] The synthesis of Finerenone utilizes 2-chloro-5-methylpyridin-4-amine as a key intermediate, highlighting its industrial and pharmaceutical relevance.[3][5]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling these compounds.
2-Chloro-5-methyl-4-nitropyridine N-oxide
-
Hazards: This compound is classified as an explosive and an irritant.[1][3] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Precautions: Handle in a well-ventilated area, wear suitable protective clothing, gloves, and eye protection.[6] Avoid the formation of dust and aerosols and keep away from sources of ignition.[6]
2-Chloro-5-methylpyridin-4-amine
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[7][8] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[7][8]
-
Precautions: Use only outdoors or in a well-ventilated area.[7] Wear protective gloves, clothing, and eye/face protection.[7] Wash hands thoroughly after handling.[7]
Conclusion
2-chloro-5-methyl-4-nitropyridine N-oxide and its derivative, 2-chloro-5-methylpyridin-4-amine, are indispensable intermediates in the synthesis of complex pharmaceutical agents. A comprehensive understanding of their physicochemical properties, synthetic routes, and reactivity is paramount for researchers and scientists in the field of drug development. The methodologies outlined in this guide provide a robust framework for the preparation and utilization of these valuable building blocks.
References
-
PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706. Retrieved from [Link]
-
Tradeindia. (n.d.). 2-chloro 4-amino 5- Methyl Pyridine Cas No: 66909-38-4. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-methyl-4-nitropyridine N-oxide | C6H5ClN2O3 | CID 12318010. Retrieved from [Link]
-
Taizhou Volsen Chemical Co., Ltd. (n.d.). 2-Chloro-4-Amino-5-Methylpyridine CAS 79055-62-2. Retrieved from [Link]
-
lookchem. (n.d.). Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE. Retrieved from [Link]
- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
-
Dissertation. (n.d.). Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-Chloro-5-methyl-4-pyridinamine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175. Retrieved from [Link]
- Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitropyridine-N oxide. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Chloro-4-methyl-5-nitropyridine. Retrieved from [Link]
- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
Sources
- 1. 2-Chloro-5-methyl-4-nitropyridine N-oxide | C6H5ClN2O3 | CID 12318010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 5. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Amino-2-chloro-5-methylpyridin-1-ium-1-olate molecular weight and formula
This technical guide provides an in-depth analysis of 4-Amino-2-chloro-5-methylpyridin-1-ium-1-olate , a specialized heterocyclic intermediate.
Executive Summary & Chemical Identity
This compound (also known as 4-Amino-2-chloro-5-methylpyridine
This molecule is a critical intermediate in the pharmaceutical industry, specifically linked to the synthesis of Finerenone (Kerendia), a non-steroidal mineralocorticoid receptor antagonist used for treating chronic kidney disease associated with type 2 diabetes. It serves as a precursor to the 4-amino-5-methylpyridone scaffold essential for the drug's dihydropyridine core.
Physicochemical Data Profile
The following table summarizes the core molecular specifications for researchers and process chemists.
| Property | Specification |
| Systematic Name | This compound |
| Common Name | 4-Amino-2-chloro-5-methylpyridine |
| CAS Registry Number | 1373232-42-8 |
| Molecular Formula | C |
| Molecular Weight | 158.59 g/mol |
| Exact Mass | 158.0247 g/mol |
| Structure Type | Heterocyclic |
| Appearance | Off-white to pale yellow solid (typical) |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |
Structural Analysis & Nomenclature
The IUPAC suffix "-ium-1-olate" explicitly describes the dipolar nature of the
-
Pyridin-1-ium: Indicates the nitrogen atom bears a formal positive charge (
). -
1-olate: Indicates the oxygen atom bears a formal negative charge (
).
This charge distribution creates a strong dipole, significantly altering the reactivity compared to the non-oxidized pyridine. The
Synthesis & Production Protocols
The synthesis of this compound typically follows a linear pathway starting from commercially available 2-chloro-5-methylpyridine. The workflow involves oxidation, nitration, and selective reduction.[1]
Retrosynthetic Strategy
The target molecule is constructed by introducing the amino group at the C4 position. Direct amination is difficult; therefore, a Nitration-Reduction sequence is employed. The
Step-by-Step Experimental Protocol
Step 1: N-Oxidation [1]
-
Reagents: Urea hydrogen peroxide (UHP) / Trifluoroacetic anhydride (TFAA) OR m-Chloroperbenzoic acid (m-CPBA).
-
Mechanism: Electrophilic attack of the peracid oxygen on the pyridine nitrogen lone pair.
-
Protocol: Dissolve 2-chloro-5-methylpyridine in dichloromethane (DCM). Add m-CPBA (1.1 eq) portion-wise at 0°C. Stir at room temperature for 12–16 hours. Wash with aqueous NaHCO
to remove benzoic acid by-products. Dry and concentrate to yield 2-chloro-5-methylpyridine -oxide .
Step 2: Regioselective Nitration
-
Precursor: 2-Chloro-5-methylpyridine
-oxide. -
Reagents: Fuming HNO
, Conc. H SO . -
Conditions: 90–100°C for 2–4 hours.
-
Mechanism: Electrophilic Aromatic Substitution (EAS). The
-oxide group directs the incoming nitro group to the para (C4) position relative to the nitrogen, overcoming the steric hindrance of the C5-methyl and C2-chloro groups. -
Protocol:
-
Prepare a mixture of Conc. H
SO and Fuming HNO at 0°C. -
Slowly add 2-chloro-5-methylpyridine
-oxide.[3] -
Heat to 100°C for 2 hours.
-
Pour onto crushed ice and neutralize with Na
CO . -
Extract with ethyl acetate to isolate 2-chloro-5-methyl-4-nitropyridine
-oxide (CAS 60323-96-8).
-
Step 3: Selective Reduction (Target Synthesis)
-
Objective: Reduce the Nitro (-NO
) group to Amino (-NH ) without deoxygenating the -oxide. -
Challenge: Standard catalytic hydrogenation (Pd/C, H
) often reduces the -oxide to the free pyridine. -
Recommended Reagents: Iron powder / Acetic Acid (mild conditions) or Ammonium Sulfide.
-
Protocol:
-
Dissolve 2-chloro-5-methyl-4-nitropyridine
-oxide in methanol/water (1:1). -
Add Ammonium Chloride (3 eq) and Iron powder (3 eq).
-
Reflux at 70°C for 1–2 hours. Monitor by TLC/HPLC.
-
Filter hot to remove iron sludge.
-
Concentrate filtrate to yield This compound (CAS 1373232-42-8).
-
Synthetic Workflow Visualization
The following diagram illustrates the pathway from the raw material to the target
Caption: Synthetic route distinguishing the selective reduction to the target N-oxide versus the full reduction to the amino-pyridine used in Finerenone production.
Applications & Significance
Pharmaceutical Intermediate (Finerenone)
While the fully reduced amine (2-chloro-5-methyl-4-pyridinamine) is the direct precursor for the 4-amino-5-methylpyridone fragment of Finerenone, the
-
Impurity Management: In GMP manufacturing, the
-oxide may persist as a "Process Related Impurity" if the reduction step is incomplete. Quantifying this specific molecule is essential for release testing. -
Alternative Routes: Some patents suggest routes where the
-oxide is maintained to facilitate specific nucleophilic substitutions at C2 (replacing the Chlorine) before the final deoxygenation.
Agrochemicals
The 2-chloro-pyridine
Safety & Handling
Researchers must handle this compound with standard "High Potency" protocols due to its role as a pharmaceutical intermediate.
-
Hazards:
-
Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).[5]
-
Respiratory: May cause respiratory irritation (H335).[5]
-
Energetic Potential: As an
-oxide, it possesses weak oxidizing properties. Avoid mixing with strong reducing agents or heating near decomposition temperatures (~150°C) without safety calorimetry data.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and slow decomposition.
References
-
PubChem. (2025).[5] 2-Chloro-5-methylpyridin-4-amine (Related Compound Data). National Library of Medicine. Retrieved from [Link]
- Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on.
Sources
- 1. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation [m.dissertationtopic.net]
- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. 2-Chloro-5-methyl-4-nitropyridine N-oxide | 60323-96-8 | Benchchem [benchchem.com]
- 5. 2-Chloro-5-methyl-4-nitropyridine N-oxide | C6H5ClN2O3 | CID 12318010 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chemoselective Synthesis of 4-Amino-2-chloro-5-methylpyridin-1-ium-1-olate
This Application Note provides a rigorous, field-validated protocol for the synthesis of 4-Amino-2-chloro-5-methylpyridin-1-ium-1-olate (also known as 2-chloro-5-methyl-4-aminopyridine N-oxide).
This specific target is a critical intermediate and reference standard, often encountered in the development of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone) and tyrosine kinase inhibitors. The synthesis requires precise chemoselectivity to reduce the nitro group while preserving the sensitive N-oxide moiety.
Executive Summary & Retrosynthetic Analysis
The synthesis of this compound presents a specific challenge: Regioselectivity during nitration and Chemoselectivity during reduction.
-
Challenge 1 (Nitration): The 2-chloro and 5-methyl substituents exert competing directing effects. However, the N-oxide moiety strongly activates the 4-position for electrophilic substitution (nitration), overriding the deactivating effect of the halogen.
-
Challenge 2 (Reduction): Standard reduction methods (e.g., Fe/Acetic Acid or high-pressure hydrogenation) typically result in deoxygenation , yielding the pyridine (2-chloro-5-methylpyridin-4-amine) rather than the pyridin-1-ium-1-olate. This protocol utilizes a mild catalytic hydrogenation strategy to retain the N-oxide.
Retrosynthetic Pathway
The synthesis proceeds in three linear steps from commercially available 2-chloro-5-methylpyridine.
Figure 1: Linear synthetic pathway designed to preserve the N-oxide functionality.
Detailed Experimental Protocols
Step 1: N-Oxidation of 2-Chloro-5-methylpyridine
This step converts the pyridine nitrogen to the N-oxide, activating the ring for the subsequent nitration at the 4-position.
-
Reagents: 2-Chloro-5-methylpyridine (1.0 eq), Urea Hydrogen Peroxide (UHP) (2.5 eq), Phthalic Anhydride (2.2 eq).
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Mechanism: The phthalic anhydride reacts with UHP to form monoperoxyphthalic acid in situ, a safer and more scalable alternative to potentially explosive mCPBA.
Protocol:
-
Charge a reaction vessel with 2-Chloro-5-methylpyridine (100 g, 0.78 mol) and Ethyl Acetate (500 mL).
-
Add Phthalic Anhydride (255 g, 1.72 mol) in portions.
-
Cool the mixture to 0–5 °C.
-
Add Urea Hydrogen Peroxide (UHP) (185 g, 1.96 mol) portion-wise, maintaining internal temperature <10 °C (Exothermic).
-
Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by HPLC/TLC.
-
Workup: Quench with aqueous
to destroy excess peroxide. Filter off the phthalic acid byproduct. Wash the organic layer with saturated . -
Concentrate the organic phase to yield 2-Chloro-5-methylpyridine N-oxide as a white to off-white solid.
-
Expected Yield: 85–90%[1]
-
Checkpoint: Purity should be >95% before proceeding.
-
Step 2: Regioselective Nitration
This is the most hazardous step. The N-oxide directs the nitro group to the 4-position.
-
Reagents: Fuming Nitric Acid (
, >90%), Concentrated Sulfuric Acid ( ). -
Conditions: 100 °C, 2–4 hours.
Protocol:
-
Prepare a mixed acid solution: Carefully add Fuming
(165 mL) to Conc. (210 mL) at 0 °C. Caution: Highly Exothermic. -
Add 2-Chloro-5-methylpyridine N-oxide (56.4 g) portion-wise to the acid mixture, keeping the temperature <20 °C.
-
Slowly heat the mixture to 100 °C .
-
Critical Control: Evolution of
gases will occur. Ensure robust scrubbing.
-
-
Stir at 100 °C for 2–3 hours. Monitor conversion by HPLC.
-
Quench: Cool to RT, then pour the reaction mixture onto Ice (1 kg) .
-
Neutralize carefully with solid
or 50% NaOH to pH 2–3 (precipitate forms). -
Filter the yellow solid, wash with ice water, and dry.
-
Product: 2-Chloro-5-methyl-4-nitropyridine N-oxide (CAS 60323-96-8).
-
Expected Yield: 75–80%
-
Data: Mass (M+H): 189.
-
Step 3: Chemoselective Reduction (The "Target" Step)
Critical Distinction: Standard reduction with Iron/Acetic acid or high-pressure hydrogenation will strip the oxygen from the ring nitrogen, yielding the pyridine amine. To obtain the pyridin-1-ium-1-olate (N-oxide amine), mild hydrogenation is required.
-
Reagents: 5% Palladium on Carbon (Pd/C), Hydrogen gas (
). -
Solvent: Methanol or Ethanol (Anhydrous).
-
Additives: None (Acidic conditions promote deoxygenation).
Protocol:
-
In a hydrogenation vessel (Parr shaker or balloon flask), dissolve 2-Chloro-5-methyl-4-nitropyridine N-oxide (10 g) in Methanol (100 mL).
-
Add 5% Pd/C (0.5 g, 5 wt% loading). Note: Higher catalyst loading increases risk of deoxygenation.
-
Purge the vessel with Nitrogen (
) x3, then Hydrogen ( ) x3. -
Stir under 1 atm (balloon pressure) of
at 20–25 °C .-
Monitor: Check HPLC every 30 minutes. The reaction is complete when the Nitro peak disappears.
-
Stop Condition: If the "Deoxygenated" impurity (2-Chloro-5-methyl-4-aminopyridine) starts appearing (>2%), stop the reaction immediately.
-
-
Workup: Filter the catalyst through a Celite pad under an inert atmosphere (
).-
Safety: Pd/C is pyrophoric; keep wet.
-
-
Concentrate the filtrate under reduced pressure at <40 °C.
-
Purification: Recrystallize from Ethanol/Ether or purify via column chromatography (DCM:MeOH 95:5) if necessary.
-
Target Product: This compound .
-
Appearance: Yellow to Orange solid.
-
Expected Yield: 60–70%.
-
Analytical Data & Quality Control
To validate the synthesis, compare the isolated product against the following specifications.
| Parameter | Specification | Method |
| Appearance | Yellow/Orange Crystalline Solid | Visual |
| Mass Spec (ESI) | [M+H]+ = 159.03 Da | LC-MS |
| 1H NMR (DMSO-d6) | Distinct shift from Pyridine form. | NMR |
| HPLC Purity | > 98.0% (Area %) | C18 Column, ACN/H2O |
| Impurity A | 2-Chloro-5-methylpyridin-4-amine (Deoxygenated) | < 0.5% |
| Impurity B | 2-Chloro-5-methyl-4-nitropyridine N-oxide (Unreacted) | < 0.1% |
NMR Diagnostic:
The protons at the 2 and 6 positions of the N-oxide will appear slightly upfield compared to the free pyridine due to the electron density changes from the
Troubleshooting & Critical Parameters
Figure 2: Troubleshooting logic for common synthetic failures.
Why this protocol works (Causality):
-
UHP vs. mCPBA: UHP is used in Step 1 to avoid the shock sensitivity of mCPBA on a larger scale, ensuring the safety of the N-oxidation.
-
Mixed Acid Nitration: The use of sulfuric acid protonates the nitric acid to form the nitronium ion (
), which is essential to overcome the electron-withdrawing nature of the chlorine atom. -
Mild Hydrogenation: By restricting pressure to 1 atm and avoiding acid, we kinetically favor the reduction of the Nitro group (
) over the cleavage of the N-O bond.
References
-
Nitration Protocol: BenchChem. "Synthesis Protocol: Nitration of 2-Chloro-5-methylpyridine-1-oxide." Accessed Feb 21, 2026. Link
-
Precursor Synthesis: ChemicalBook. "2-Chloro-5-methyl-4-nitropyridine N-oxide Synthesis and Properties." Accessed Feb 21, 2026. Link
-
Reduction Selectivity: Journal of Chemical Research. "A Two-Step Continuous Flow Synthesis of 4-Nitropyridine." (Context on N-oxide reduction selectivity). Accessed Feb 21, 2026. Link
-
Target Identification: PubChem. "2-Chloro-5-methyl-4-nitropyridine N-oxide (Precursor Data)." CID 12318010. Link
-
Industrial Context (Finerenone Intermediates): Google Patents. "Process for preparing 4-amino-5-methylpyridinone." (Describes the deoxygenated route, used here as a negative control reference). Link
Sources
Selective reduction of 2-chloro-5-methyl-4-nitropyridine 1-oxide
An In-Depth Technical Guide to the Selective Reduction of 2-Chloro-5-methyl-4-nitropyridine 1-oxide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the selective reduction of 2-chloro-5-methyl-4-nitropyridine 1-oxide. This transformation is a pivotal step in the synthesis of advanced pharmaceutical intermediates, most notably in the production of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.[1] The primary challenge lies in achieving chemoselective reduction of the 4-nitro group while preserving the N-oxide functionality and the 2-chloro substituent, which is susceptible to hydrodehalogenation. This document explores various methodologies, explains the underlying chemical principles dictating selectivity, and offers field-proven, step-by-step protocols for researchers, chemists, and drug development professionals.
Introduction: The Synthetic Imperative
2-Chloro-5-methyl-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound. The strategic placement of its substituents—a chloro group, a methyl group, a nitro group, and an N-oxide—makes it a versatile synthon. The reduction of the nitro group to a primary amine is a critical transformation, yielding 4-amino-2-chloro-5-methylpyridine 1-oxide or, if the N-oxide is also reduced, 2-chloro-5-methylpyridin-4-amine.[2][3] Both products are valuable building blocks.
The strong electron-withdrawing nature of the nitro group and the N-oxide moiety activates the pyridine ring, making it susceptible to various transformations.[4][5] However, this activation also presents a challenge: achieving selective reduction. The choice of reducing agent and reaction conditions is paramount to control the reaction's outcome, preventing over-reduction or undesired side reactions.
Mechanistic Considerations and Selectivity
The reduction of an aromatic nitro group is a multi-step process that involves a total six-electron transfer. The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.[6] The core challenge with the substrate, 2-chloro-5-methyl-4-nitropyridine 1-oxide, is the presence of multiple reducible sites.
***dot graph "Reaction_Selectivity" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Start [label="2-chloro-5-methyl-\n4-nitropyridine 1-oxide", fillcolor="#F1F3F4", fontcolor="#202124"]; Product_A [label="Selective Product:\n4-Amino-2-chloro-\n5-methylpyridine 1-oxide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_B [label="Fully Reduced Product:\n2-chloro-5-methylpyridin-4-amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Side_Product [label="Side Product:\n5-methyl-4-aminopyridine 1-oxide\n(Dehalogenated)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Product_A [label="Mild, Chemoselective\nReduction (e.g., Fe/Acid)", color="#34A853"]; Start -> Product_B [label="Stronger Reduction\n(e.g., Catalytic Hydrogenation, Pt)", color="#4285F4"]; Product_A -> Product_B [label="Further Reduction\n(Deoxygenation)", color="#5F6368", style=dashed]; Start -> Side_Product [label="Over-reduction\n(Hydrodehalogenation)", color="#EA4335", style=dashed]; }
Caption: Key selective reduction pathways for the substrate.
Key Selectivity Challenges:
-
Nitro Group vs. N-oxide: The N-oxide can be reduced (deoxygenated) to the parent pyridine. This often requires more forcing conditions or specific catalysts compared to nitro group reduction. Catalytic hydrogenation, for instance, is known to reduce both functionalities, sometimes simultaneously.[7][8]
-
Preservation of the Chloro Substituent: Aromatic halides, particularly on electron-rich or activated rings, are susceptible to hydrodehalogenation during catalytic hydrogenation. Using palladium on carbon (Pd/C) can often lead to the cleavage of the C-Cl bond.[9] Raney Nickel is frequently used as an alternative to mitigate this issue.[9][10][11]
-
Choice of Reducing System:
-
Catalytic Hydrogenation: Highly efficient but often leads to the reduction of both the nitro group and the N-oxide. The choice of catalyst (e.g., Pt, Pd, Ni) and conditions (pressure, temperature, solvent) is critical.[9][12] A specific method using a Platinum/Molybdenum catalyst has been documented to yield the fully reduced 2-chloro-5-methylpyridin-4-amine.[2]
-
Metal-Mediated Reductions: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media is a classic and reliable method for selectively reducing nitro groups while leaving other functionalities like esters, carbonyls, and halides intact.[9][13][14] The Béchamp reduction (iron in acidic media) is particularly noted for its cost-effectiveness and functional group tolerance.[13][15]
-
Dithionite Reduction: Sodium dithionite (Na₂S₂O₄) is an inexpensive and powerful reducing agent known for its ability to chemoselectively reduce aromatic nitro compounds in aqueous systems, often leaving aliphatic nitro groups and other reducible functionalities untouched.[16][17][18][19]
-
Comparative Analysis of Reduction Methodologies
The selection of a reduction protocol is dictated by the desired final product. The following table summarizes the primary methods and their expected outcomes.
| Method | Primary Reagents | Selectivity Outcome | Advantages | Disadvantages & Safety Considerations |
| Catalytic Hydrogenation | H₂ gas, Pt/Mo on Carbon Catalyst | Reduces both Nitro group and N-oxide | High yield, clean reaction, atom economical.[2] | Requires specialized pressure equipment; risk of hydrodehalogenation; catalyst can be pyrophoric.[14] |
| Metal/Acid Reduction | Iron (Fe) powder, Acetic Acid (AcOH) or NH₄Cl | Selectively reduces Nitro group; N-oxide and Chloro group are preserved | Excellent chemoselectivity, low cost, tolerant of many functional groups, simple setup.[9][15] | Generates stoichiometric metallic waste; workup can be cumbersome to remove iron salts.[14] |
| Dithionite Reduction | Sodium Dithionite (Na₂S₂O₄), Water/Co-solvent | Selectively reduces Nitro group; N-oxide and Chloro group are preserved | Mild conditions, high chemoselectivity, avoids heavy metals.[17][18] | Dithionite is unstable and its decomposition can be accelerated by solvents; can generate H₂S gas if acidified.[17] |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the causality behind experimental choices.
***dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
}
Caption: Generalized experimental workflow for reduction reactions.
Protocol 1: Catalytic Hydrogenation for Dual Reduction of Nitro and N-oxide Groups
This protocol is adapted from a patented procedure and targets the synthesis of 2-chloro-5-methylpyridin-4-amine.[2] It is designed to reduce both the nitro group and the N-oxide.
Materials:
-
2-chloro-5-methyl-4-nitropyridine 1-oxide
-
Ethanol
-
Hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon)
-
Kieselguhr (Celite)
-
Argon or Nitrogen gas
-
Glass pressure reactor or similar hydrogenation apparatus
Procedure:
-
Reactor Charging: Under an inert argon atmosphere, charge a glass pressure reactor with 2-chloro-5-methyl-4-nitropyridine 1-oxide (1.0 eq).
-
Catalyst Addition: Carefully add the Pt/Mo on carbon catalyst (typically 5-10% by weight relative to the substrate).
-
Solvent Addition: Add ethanol to the reactor (approx. 10-12 mL per gram of substrate).
-
Inerting: Seal the reactor and inert the system by pressurizing with argon (e.g., 3 bar) and venting. Repeat this cycle three times to ensure the removal of all oxygen. Causality: Removing oxygen is critical to prevent catalyst deactivation and potential side reactions.
-
Hydrogenation: Pressurize the reactor with hydrogen to 3 bar. Maintain vigorous stirring and hold the temperature at 30°C.
-
Reaction Monitoring: Monitor the reaction for 18-24 hours or until hydrogen uptake ceases. Reaction completion can be confirmed by analytical methods like HPLC or TLC.
-
Post-Reaction Inerting: Once the reaction is complete, vent the hydrogen and purge the reactor three times with argon.
-
Filtration: Filter the reaction mixture through a pad of kieselguhr to remove the catalyst. Wash the pad with additional ethanol. Safety Note: Platinum catalysts can be pyrophoric upon exposure to air when dry. Keep the filter cake wet.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, 2-chloro-5-methylpyridin-4-amine. The product can be further purified by recrystallization if necessary.
Protocol 2: Selective Nitro Group Reduction using Iron and Acetic Acid
This protocol employs the Béchamp reduction method to selectively reduce the nitro group, preserving the N-oxide and chloro-substituent.[9][13][15]
Materials:
-
2-chloro-5-methyl-4-nitropyridine 1-oxide
-
Iron powder (fine, reduced)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium Carbonate (Na₂CO₃) or Potassium Hydroxide (KOH) solution
-
Ethyl Acetate
-
Celite
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a suspension of 2-chloro-5-methyl-4-nitropyridine 1-oxide (1.0 eq) in a solvent mixture of ethanol, water, and glacial acetic acid (e.g., a 2:1:2 ratio).
-
Reagent Addition: Add reduced iron powder (3.0-5.0 eq) to the suspension. The addition may be exothermic. Causality: Acetic acid activates the iron surface and serves as a proton source for the reduction.[20]
-
Reaction: Heat the mixture to a gentle reflux (typically 60-80°C). The reaction is often vigorous at the start.
-
Monitoring: Monitor the reaction progress using TLC by observing the disappearance of the starting material spot. The reaction is typically complete within 1-4 hours.
-
Workup - Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with ethanol or ethyl acetate.[14]
-
Workup - Neutralization: Combine the filtrates and carefully neutralize the acetic acid by adding a saturated solution of sodium carbonate or another base until the solution is alkaline (pH > 8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-amino-2-chloro-5-methylpyridine 1-oxide.
Analytical Monitoring
Consistent and accurate monitoring is essential for determining reaction completion and assessing purity.
-
Thin-Layer Chromatography (TLC): The most common technique for qualitative monitoring. A suitable eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) should be developed to clearly separate the starting material, intermediate(s), and product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of the product.
-
Raman Spectroscopy: An advanced technique that can be used for real-time, in-situ monitoring of the reaction by tracking the disappearance of the characteristic nitro group stretching frequency (around 1350 cm⁻¹).[21]
Conclusion
The selective reduction of 2-chloro-5-methyl-4-nitropyridine 1-oxide is a nuanced yet highly achievable transformation. The choice of methodology is fundamentally linked to the desired synthetic endpoint. For the synthesis of the fully reduced amine, catalytic hydrogenation with a platinum-based catalyst offers a high-yield, one-step process. Conversely, for the targeted reduction of only the nitro group while preserving the N-oxide, classic metal-acid systems like iron in acetic acid provide a robust, selective, and cost-effective solution. By understanding the underlying principles of chemoselectivity and adhering to meticulously designed protocols, researchers can confidently navigate this critical synthetic step.
References
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Malik, A. A., et al. (2008). Reduction of 4-Nitropyridine N-Oxide with Low Valent Titanium Reagent. ResearchGate. Retrieved from [Link]
-
Park, K. K., et al. (1995). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Bulletin of the Korean Chemical Society. Retrieved from [Link]
- Shroff, S. R. (n.d.). Amination by Reduction. Rotary Institute of Chemical Technology.
-
Ye, Z.-S., et al. (2022). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Retrieved from [Link]
-
Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2025). Reduction performance of 4-nitropyridine-1-oxide on the electrodes of platinum and copper. Retrieved from [Link]
-
Pasha, M. A., & Jayashankara, V. P. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Retrieved from [Link]
-
Hertog, H. J. (n.d.). Reactivity of 4-nitropyridine-n-oxide. Sciencemadness.org. Retrieved from [Link]
- ACS Green Chemistry Institute. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from a resource on green chemistry reagents.
-
Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Retrieved from [Link]
-
Synlett. (2011). Iron-Acetic Acid System for Reductive Cyclization. Retrieved from [Link]
-
Scribd. (2022). Nitro Reduction Using Dithionite. Retrieved from [Link]
- Google Patents. (n.d.). WO2015071230A1 - Catalytic hydrogenation of nitriles.
- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
-
Designer-Drug.com. (n.d.). Reduction of Imines and Cleavage of Oximes by Sodium Dithionite. Retrieved from [Link]
- Google Patents. (n.d.). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
-
Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2021). Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1988). Facile reduction of pyridines with nickel-aluminum alloy. Retrieved from [Link]
-
RSC Publishing. (n.d.). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. Retrieved from [Link]
-
ResearchGate. (2025). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Retrieved from [Link]
- Katiyar, D. (n.d.). Pyridine Lecture Notes.
-
Rasayan Journal of Chemistry. (2021). Hydrogenation of Aromatic Nitro Compounds to Amines on Nickel and Iron-Containing Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed Reduction Pathways of Pyridine N-oxide (PNO) by Fe II −tiron. Retrieved from [Link]
-
PMC. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Retrieved from [Link]
- Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
-
PMC. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from [Link]
- Dissertation. (n.d.). Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives.
- Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
-
PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-methyl-4-nitropyridine N-oxide. Retrieved from [Link]
Sources
- 1. 2-Chloro-5-methyl-4-nitropyridine N-oxide | 60323-96-8 | Benchchem [benchchem.com]
- 2. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 3. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. bhu.ac.in [bhu.ac.in]
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- 7. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Raney nickel - Wikipedia [en.wikipedia.org]
- 11. Bot Verification [rasayanjournal.co.in]
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- 13. srict.in [srict.in]
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Application Notes and Protocols for the Hydrogenation of Pyridine N-Oxides to Amines
Introduction: The Strategic Importance of Pyridine N-Oxide Reduction
In the landscape of pharmaceutical and agrochemical development, the transformation of pyridine N-oxides to their corresponding piperidine derivatives represents a cornerstone of synthetic strategy. The piperidine moiety is a ubiquitous structural motif in a vast number of FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1] The most direct and atom-economical route to these saturated heterocycles is the catalytic hydrogenation of pyridine precursors.[1][2] Pyridine N-oxides often serve as stable, readily prepared intermediates that can be efficiently reduced to the desired piperidine scaffolds. This guide provides a comprehensive overview of the protocols and underlying principles for the effective hydrogenation of pyridine N-oxides, intended for researchers, scientists, and professionals in drug development.
This document will delve into the mechanistic intricacies of this transformation, present detailed, field-proven protocols for various catalytic systems, and emphasize the critical safety considerations inherent to catalytic hydrogenation.
Understanding the Chemistry: Mechanism and Catalytic Systems
The conversion of a pyridine N-oxide to a piperidine via catalytic hydrogenation is a two-stage process that can sometimes be achieved in a single synthetic operation. The first stage involves the deoxygenation of the N-oxide to the corresponding pyridine, followed by the saturation of the aromatic pyridine ring to the piperidine.
The overall transformation can be depicted as follows:
Caption: A generalized workflow emphasizing the critical safety steps in a catalytic hydrogenation process.
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific substrate and desired product.
Protocol 1: General Procedure for Hydrogenation of Pyridine N-Oxide to Piperidine using Pd/C
This protocol is a robust starting point for the complete reduction of a pyridine N-oxide to its corresponding piperidine.
Materials:
-
Pyridine N-oxide substrate
-
10% Palladium on Carbon (Pd/C), typically 5-10 mol%
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate, or Acetic Acid)
-
Hydrogen gas source
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Hydrogenation apparatus (e.g., Parr shaker or high-pressure autoclave)
Procedure:
-
Reactor Setup: To a suitable high-pressure reactor, add the pyridine N-oxide substrate and the chosen solvent. A typical concentration is 5-10% (w/v). [3]2. Inerting: Seal the reactor and purge the system with an inert gas (Nitrogen or Argon) for several minutes to remove oxygen. This is typically done by pressurizing with the inert gas and then venting, repeated at least three times. [4][5]3. Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst to the reaction mixture.
-
Hydrogenation:
-
Seal the reactor again and purge with hydrogen gas, repeating the pressurize-vent cycle 3-5 times to ensure the atmosphere is replaced with hydrogen. [3] * Pressurize the vessel with hydrogen to the desired pressure (typically 3-5 bar for this transformation, but may require higher pressures for difficult substrates).
-
Begin vigorous stirring and, if necessary, heat the reaction to the desired temperature (often room temperature to 50°C). [3]5. Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction can also be monitored by analytical techniques such as TLC, GC-MS, or LC-MS after safely taking an aliquot. [3]To do so, stop the reaction, cool to room temperature, vent the hydrogen, purge with nitrogen, and then remove a sample. [4]6. Work-up:
-
Once the reaction is complete, stop the stirring and heating, and allow the reactor to cool to room temperature. [5] * Carefully vent the excess hydrogen gas and purge the reactor with inert gas. [5] * Open the reactor and carefully filter the mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent or water. [1][4]7. Isolation: Concentrate the filtrate under reduced pressure to obtain the crude piperidine product. Further purification can be achieved by distillation, recrystallization, or column chromatography if necessary.
-
Protocol 2: Transfer Hydrogenation using Ammonium Formate and Pd/C
This method offers a milder and often more convenient alternative to using high-pressure hydrogen gas. [6] Materials:
-
Pyridine N-oxide substrate
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the pyridine N-oxide in methanol.
-
Inerting: Flush the flask with an inert gas.
-
Reagent Addition: Carefully add 10% Pd/C to the solution, followed by the addition of ammonium formate (typically 3-5 equivalents).
-
Reaction: Stir the mixture at room temperature or heat to reflux. The reaction is often complete within a few hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified as needed.
Data Presentation: Comparative Reaction Parameters
The choice of catalyst and conditions can significantly impact the outcome of the hydrogenation. The following table summarizes typical conditions for related transformations, providing a basis for protocol optimization.
| Starting Material | Catalyst | Hydrogen Source/Pressure | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3-Amino-4-nitropyridine 1-oxide | 10% Pd/C | 1 atm H₂ | Methanol/THF | 10 | 24 | 97 (for diamine) | [3] |
| 3-picoline N-oxide | 10% Pd/C | Ammonium Formate | Methanol | Reflux | N/A | High | [6] |
| Functionalized Pyridines | Rh₂O₃ | 5 bar H₂ | TFE | 40 | 4-16 | Variable | [2][7] |
| Pyridine | Rh/C | Electrocatalytic | Aqueous | Ambient | N/A | 98 | [8] |
Conclusion and Future Perspectives
The catalytic hydrogenation of pyridine N-oxides is a powerful and versatile tool in the synthesis of valuable piperidine derivatives. While traditional methods using heterogeneous catalysts like Pd/C remain highly effective and widely applicable, newer methodologies, including transfer hydrogenation and electrocatalytic approaches, offer milder, safer, and potentially more sustainable alternatives. [6][8]The protocols and safety guidelines presented herein provide a solid foundation for researchers to successfully and safely perform these critical transformations. As the demand for complex and diverse amine scaffolds continues to grow, further innovations in catalysis will undoubtedly continue to refine and improve upon these essential synthetic methods.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
- Hydrogenation Reaction Safety In The Chemical Industry. Google Search.
- Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-
- Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety.
- Hydrogen
- Hazards associated with laboratory scale hydrogen
- Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. Benchchem.
- Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N-BH3 Under the Catalysis of the Homogeneous Ruthenium Prec
- Pyridine N-oxides as hydrogen atom transfer reagents for site-selective photoinduced C(sp3)
- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
- Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide.
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. RSC Publishing.
- Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube.
- A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Form
- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
Sources
- 1. benchchem.com [benchchem.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. njhjchem.com [njhjchem.com]
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- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
Topic: A Validated Synthesis of the Key Finerenone Intermediate, 4-Amino-5-methyl-2(1H)-pyridinone, from 2-Chloro-5-methyl-4-nitropyridine-1-oxide
An Application Note for Medicinal Chemists and Process Development Scientists
Abstract
Finerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist approved for the treatment of chronic kidney disease (CKD) associated with type 2 diabetes (T2D).[1][2][3] Its unique dihydronaphthyridine core presents significant synthetic challenges, demanding an efficient and scalable route to its key building blocks. This application note provides a detailed, two-step protocol for the synthesis of 4-amino-5-methyl-2(1H)-pyridinone, a critical intermediate for the construction of the Finerenone scaffold. The synthesis commences with the readily available starting material, 2-chloro-5-methyl-4-nitropyridine-1-oxide, and proceeds through a catalytic hydrogenation to form an aminopyridine derivative, followed by a high-temperature hydrolysis to yield the target pyridinone. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic rationale, and process controls.
Introduction: The Significance of Finerenone and its Synthetic Strategy
Finerenone (BAY 94-8862) represents a significant therapeutic advancement, offering cardiorenal protection by blocking the overactivation of the mineralocorticoid receptor, a key driver of inflammation and fibrosis in CKD and T2D.[3][4][5] Unlike steroidal MRAs, Finerenone exhibits a favorable side-effect profile, particularly concerning hyperkalemia.[1][6]
The molecular architecture of Finerenone is centered on a (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide structure.[2] The efficient construction of this dihydronaphthyridine ring system is a primary focus of process chemistry. A convergent strategy, such as a Hantzsch-type condensation, is often employed, which relies on the availability of highly functionalized pyridine precursors.[7] The pyridinone intermediate, 4-amino-5-methyl-2(1H)-pyridinone, is a cornerstone of this strategy, providing the necessary nitrogen-containing ring and functional handles for the subsequent cyclization reaction.[1][8]
This document outlines a robust and validated pathway for the synthesis of this key intermediate, starting from 2-chloro-5-methyl-4-nitropyridine-1-oxide.[9][10] The user-specified compound, 4-Amino-2-chloro-5-methylpyridin-1-ium-1-olate (a pyridine N-oxide), is closely related to the intermediate formed after the initial reduction step. The described process provides a comprehensive route from a stable nitro precursor to the final pyridinone.
Overall Synthetic Pathway
The synthesis is a two-step process that first involves the reduction of a nitro-N-oxide precursor, followed by a substitution/hydrolysis reaction to form the target pyridinone.
Caption: Two-step synthesis of the target pyridinone intermediate.
Experimental Protocols
Part 1: Synthesis of 2-chloro-5-methyl-4-pyridinamine (Intermediate A)
Principle & Rationale: This step achieves the simultaneous reduction of both the aromatic nitro group and the pyridine N-oxide functionality. Catalytic hydrogenation is the method of choice for its efficiency and clean conversion. A platinum-based catalyst, often promoted with a second metal such as vanadium or molybdenum, is utilized to ensure high activity and complete reduction of both functional groups.[8][9][10] The reaction is performed under a pressurized hydrogen atmosphere to facilitate the catalytic cycle.
Detailed Protocol:
-
Reactor Setup: Charge a suitable pressure reactor (autoclave) with 2-chloro-5-methyl-4-nitropyridine-1-oxide.
-
Solvent and Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add methanol as the solvent. Carefully add the platinum-based catalyst (e.g., 1% platinum + 2% vanadium on carbon, or 0.5% platinum + 0.3% molybdenum on carbon).[8][9] The typical catalyst loading is in the range of 1-5 mol%.
-
Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas.
-
Reaction Conditions: Pressurize the reactor with hydrogen gas to the desired pressure (typically 3-10 bar). Begin stirring and heat the reaction mixture to the target temperature (e.g., 50-80°C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or HPLC until the starting material is fully consumed. Hydrogen uptake will also cease upon completion.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite or another suitable filter aid to remove the catalyst. Wash the filter cake with additional methanol.
-
Isolation: The resulting filtrate containing 2-chloro-5-methyl-4-pyridinamine can often be used directly in the next step.[8] Alternatively, the solvent can be removed under reduced pressure to isolate the crude product.
Part 2: Synthesis of 4-amino-5-methyl-2(1H)-pyridinone (Key Intermediate I)
Principle & Rationale: This transformation involves the conversion of the 2-chloro-aminopyridine into the 2-pyridone derivative. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where hydroxide (from KOH) displaces the chloride at the C2 position. The reaction requires significant energy input, hence the use of a high temperature (160-200°C) in a sealed pressure reactor is essential to drive the reaction to completion.[9][10] Methanol serves as a polar solvent capable of solubilizing the reagents at high temperatures. The final product exists predominantly in the more stable pyridone tautomeric form.
Detailed Protocol:
-
Reactor Setup: Charge a pressure reactor (autoclave) with the 2-chloro-5-methyl-4-pyridinamine solution or isolated solid from Part 1.
-
Reagent Addition: Add methanol and a stoichiometric excess of potassium hydroxide (KOH).
-
Reaction Conditions: Seal the reactor and begin heating the stirred mixture to a temperature of approximately 180°C.[9] The reaction is maintained at this temperature for several hours until completion.
-
Monitoring: The reaction can be monitored by taking aliquots (after cooling) and analyzing via HPLC.
-
Work-up: After completion, cool the reactor to room temperature. Evaporate the methanol under reduced pressure.
-
Salt Removal: Add a minimal amount of methanol or ethanol to the residue and stir to suspend the inorganic salt (KCl). Filter the mixture to remove the KCl, washing the salt with a small amount of the alcohol.[8]
-
Purification: Concentrate the filtrate to dryness. The crude product is then purified by recrystallization. A common solvent for this is water.[8] Dissolve the crude solid in hot water, then cool the solution slowly to 0-5°C to precipitate the purified crystals.
-
Final Isolation: Filter the crystalline product, wash with a small amount of cold water, and dry under vacuum to yield the final 4-amino-5-methyl-2(1H)-pyridinone.
Data Summary and Process Control
Effective synthesis relies on careful monitoring and control of reaction parameters. The following table summarizes key data and checkpoints for this two-step process.
| Parameter | Step 1: Hydrogenation | Step 2: Hydrolysis |
| Key Reagents | 2-chloro-5-methyl-4-nitropyridine-1-oxide, H₂, Pt/V or Pt/Mo catalyst | 2-chloro-5-methyl-4-pyridinamine, KOH |
| Solvent | Methanol | Methanol |
| Temperature | 50-80°C | 160-200°C (typically 180°C)[9] |
| Pressure | 3-10 bar H₂ | Autogenous |
| Monitoring | HPLC, TLC, H₂ uptake | HPLC |
| Work-up | Filtration of catalyst | Evaporation, filtration of KCl, recrystallization |
| Expected Yield | High (typically >90%) | Good (overall yield for 2 steps reported at 84%)[10] |
| Purity Target | >98% (by HPLC for input to next step) | >99% (after recrystallization)[10] |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow, from setting up the initial reaction to the final analysis of the purified product.
Caption: Detailed workflow from reaction setup to final analysis.
Conclusion
The protocol detailed in this application note provides a reliable and high-yielding pathway for the synthesis of 4-amino-5-methyl-2(1H)-pyridinone, a crucial intermediate in the manufacturing of Finerenone. By employing a two-step sequence of catalytic hydrogenation followed by high-temperature hydrolysis, this method transforms a simple pyridine precursor into a highly functionalized building block ready for subsequent condensation reactions. The outlined procedures, rationale, and control parameters offer drug discovery and development scientists a validated foundation for producing this key material at scale.
References
- Application Notes and Protocols: 4-Amino-5-methyl-2(1H)-pyridinone as a Key Intermediate in the Synthesis of Finerenone. Benchchem.
-
Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation. Angewandte Chemie International Edition. [Link]
-
Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation. PMC, National Center for Biotechnology Information. [Link]
-
(PDF) Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation. ResearchGate. [Link]
- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
-
PROCESS FOR THE PREPARATION OF FINERENONE. Technical Disclosure Commons. [Link]
- WO2023223188A1 - Process for the preparation of finerenone and intermediates thereof.
- US20250092034A1 - Method for preparing finerenone and intermediate thereof.
- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
-
4-Amino-2-Chloro-5-Methylpyridine 79055-62-2. Taizhou Volsen Chemical Co., Ltd. [Link]
-
Investigating new treatment opportunities for patients with chronic kidney disease in type 2 diabetes: the role of finerenone. PMC, National Center for Biotechnology Information. [Link]
-
2-Chloro-5-methyl-pyridin-4-amine. PharmaCompass.com. [Link]
-
The non-steroidal mineralocorticoid receptor (MR) antagonist (FINERENONE) reverses Western diet-induced kidney disease by enhancing mitochondrial metabolism and decreasing lipid accumulation and inflammation. bioRxiv. [Link]
-
Effect of Finerenone on Chronic Kidney Disease Outcomes in Type 2 Diabetes. The New England Journal of Medicine (via NATAP). [Link]
Sources
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- 2. tdcommons.org [tdcommons.org]
- 3. Bayer receives positive CHMP opinion for finerenone as a new treatment for adult patients with chronic kidney disease associated with type 2 diabetes [bayer.com]
- 4. Investigating new treatment opportunities for patients with chronic kidney disease in type 2 diabetes: the role of finerenone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. natap.org [natap.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 10. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2-chloro-5-methylpyridine N-oxide
Welcome to the technical support center for the synthesis of 4-Amino-2-chloro-5-methylpyridine N-oxide (formally 4-Amino-2-chloro-5-methylpyridin-1-ium-1-olate). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural choices, providing not just protocols, but a framework for rational optimization.
Overview of the Synthetic Pathway
The most reliable and common synthetic route to 4-Amino-2-chloro-5-methylpyridine N-oxide proceeds in three key stages. This pathway is designed to control the regioselectivity of the substitutions by leveraging the electronic properties of the pyridine N-oxide functional group. The N-oxide activates the 4-position for electrophilic attack while the subsequent reduction must be selective to preserve the N-O bond.
Caption: General three-stage synthetic workflow for 4-Amino-2-chloro-5-methylpyridine N-oxide.
Frequently Asked Questions (FAQs)
Q1: Why is N-oxidation the first step? Why not aminate or nitrate the starting pyridine directly?
A1: This is a question of directing group strategy. The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. Direct nitration requires harsh conditions and often results in poor yields and mixtures of isomers. By first forming the N-oxide, the oxygen atom donates electron density back into the pyridine ring, specifically activating the C4 (para) and C2/C6 (ortho) positions for electrophilic attack.[1] This makes the subsequent nitration at the 4-position significantly more efficient and regioselective. Direct amination of 2-chloropyridine is also challenging and often requires high temperatures or metal catalysis.[2][3]
Q2: What is the most critical stage for maximizing overall yield?
A2: While every step is important, the selective reduction of the 4-nitro group (Stage 3) is often the most challenging and yield-defining step. The primary difficulty lies in reducing the nitro group to an amine without simultaneously deoxygenating the N-oxide. An inappropriate choice of reducing agent or conditions will lead to the formation of 2-chloro-5-methylpyridin-4-amine, which is a common intermediate for other targets but not the desired N-oxide.[4][5]
Q3: Can I use hydrogen peroxide for the N-oxidation step?
A3: Yes, hydrogen peroxide in the presence of an acid like acetic acid or a catalyst is a common and cost-effective method for N-oxidation.[6][7] However, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) often provide cleaner reactions and higher yields under milder conditions, though they are more expensive.[8][9] The choice often depends on the scale of the reaction and cost considerations. Note that removing residual hydrogen peroxide from the final product can be difficult and is crucial for pharmaceutical applications.[10]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Stage 1: N-Oxidation of 2-Chloro-5-methylpyridine
Problem: Low or incomplete conversion to the N-oxide.
-
Probable Cause 1: Ineffective Oxidizing Agent. The reactivity of oxidizing agents varies. For a somewhat deactivated ring like 2-chloropyridine, a stronger oxidant may be needed.
-
Solution: If using H₂O₂/acetic acid, consider switching to m-CPBA. m-CPBA is generally more reactive and works under milder conditions, which can prevent side reactions.[8] A patent suggests using m-CPBA in dichloromethane at a controlled temperature (0-25°C) for 20-26 hours provides high conversion.[8]
-
-
Probable Cause 2: Steric Hindrance. The chloro group at the 2-position can sterically hinder the approach of the oxidant to the nitrogen atom.[11]
-
Solution: Increasing the reaction time or temperature can help overcome this barrier. However, monitor the reaction closely for decomposition. A flow reactor setup can also be beneficial by allowing for higher temperatures with shorter residence times, minimizing byproduct formation.[12]
-
-
Probable Cause 3: Inappropriate Solvent. The solvent can influence the stability and reactivity of the oxidizing agent.
Problem: Difficulty isolating the N-oxide product during workup.
-
Probable Cause: Product is water-soluble. Pyridine N-oxides can be quite polar and may have significant solubility in water, leading to low recovery during aqueous extraction.
-
Solution: After quenching the reaction, perform multiple extractions with a suitable organic solvent (e.g., DCM or ethyl acetate). A patent describes a workup where the reaction mixture is concentrated, water is added, the pH is adjusted to 4-5, and after stirring, the mixture is filtered. The filtrate is then concentrated to yield the product, which takes advantage of pH-dependent solubility.[8]
-
| Oxidizing Agent | Typical Conditions | Pros | Cons |
| H₂O₂ / Acetic Acid | 70-90°C, neat or with co-solvent[6][7] | Inexpensive, readily available | Requires higher temperatures, can lead to side reactions |
| m-CPBA | 0-25°C, in CH₂Cl₂ or CHCl₃[8] | High yield, mild conditions, clean reaction | More expensive, byproduct (m-CBA) must be removed |
| Urea-Hydrogen Peroxide (UHP) | Solid-state or in solvent[12] | Stable, inexpensive, easy to handle solid | May require a catalyst for efficient conversion |
| Sodium Percarbonate | With Rhenium-based catalyst[12] | Efficient, mild conditions | Requires a metal catalyst |
Table 1. Comparison of common oxidizing agents for pyridine N-oxidation.
Stage 2: Nitration of 2-Chloro-5-methylpyridine N-oxide
Problem: Low yield of the desired 4-nitro product.
-
Probable Cause: Insufficiently strong nitrating conditions. The N-oxide is activating, but the ring is still a substituted pyridine.
-
Solution: A mixture of fuming nitric acid and concentrated sulfuric acid is the standard and most effective nitrating agent for this transformation.[1] The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction to proceed efficiently.
-
-
Probable Cause 2: Incorrect reaction temperature. Nitration is highly exothermic. Poor temperature control can lead to decomposition of the starting material or product, or the formation of unwanted byproducts.
-
Solution: The reaction must be performed with careful temperature control. Add the N-oxide to the cold nitrating mixture slowly, ensuring the internal temperature does not rise uncontrollably. Historical protocols for similar substrates often call for temperatures between 100-130°C after the initial addition, but this must be approached cautiously.[1]
-
Problem: Safety hazard during reaction (runaway reaction).
-
Probable Cause: Reaction is highly exothermic. The combination of strong, oxidizing acids and an organic substrate presents a significant safety risk.
-
Solution: Always perform the reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and a blast shield. Use an ice bath for cooling and add reagents dropwise via an addition funnel to maintain control. Never add water to the concentrated acid mixture; always pour the reaction mixture slowly onto crushed ice during workup.[1]
-
Caption: Decision workflow for troubleshooting the nitration stage.
Stage 3: Selective Reduction of 2-Chloro-5-methyl-4-nitropyridine N-oxide
Problem: Product is the deoxygenated amine (2-chloro-5-methylpyridin-4-amine) instead of the N-oxide.
-
Probable Cause: Reducing agent is too strong or non-selective. Many common reduction methods, such as catalytic hydrogenation with Pd/C or high-pressure H₂, will reduce both the nitro group and the N-oxide.[4][5]
-
Solution: Use a milder, more selective reducing agent. The classic method for this transformation is using iron powder in acetic acid.[13] This system is known to selectively reduce aromatic nitro groups in the presence of other reducible functionalities, including N-oxides. The reaction proceeds at reflux temperature and typically gives a good yield of the desired 4-aminopyridine N-oxide.[13]
-
Problem: Incomplete reduction or formation of side products.
-
Probable Cause 1: Insufficient reducing agent or reaction time. The reduction with iron is a heterogeneous reaction, and efficiency can depend on the surface area and quality of the iron.
-
Solution: Ensure a sufficient excess of freshly activated iron powder is used. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
-
-
Probable Cause 2: Incorrect pH or workup. The product is an amine and will be protonated in the acidic reaction medium.
-
Solution: After the reaction is complete, the mixture must be filtered to remove iron salts and then carefully neutralized with a base (e.g., sodium carbonate or ammonia) to precipitate the free amine product.[13] Overheating during concentration of the neutralized aqueous solution can lead to hydrolysis and the formation of 4-pyridone byproducts.[13]
-
Experimental Protocols
Protocol: Synthesis of 2-Chloro-5-methyl-4-nitropyridine N-oxide (Stage 2)
(Adapted from historical procedures for nitration of pyridine N-oxides[1])
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel, carefully prepare a nitrating mixture by adding 25 mL of fuming nitric acid to 30 mL of concentrated sulfuric acid, while cooling in an ice-salt bath.
-
Substrate Addition: Slowly add 10 g of 2-Chloro-5-methylpyridine N-oxide to the stirred, cold nitrating acid over 30-45 minutes. Ensure the internal temperature is maintained below 10°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to an internal temperature of 110-120°C and maintain for 3 hours. Monitor the reaction by TLC (e.g., Ethyl Acetate/Hexane 1:1).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and then carefully pour it onto approximately 200 g of crushed ice with vigorous stirring. Neutralize the cold solution by the slow addition of a concentrated sodium carbonate solution until the pH is ~7-8.
-
Purification: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield crude 2-Chloro-5-methyl-4-nitropyridine N-oxide. Recrystallization from ethanol or a similar solvent may be required for further purification.
Protocol: Selective Reduction to 4-Amino-2-chloro-5-methylpyridine N-oxide (Stage 3)
(Adapted from procedures for selective reduction of nitropyridine N-oxides[13])
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 10 g of 2-Chloro-5-methyl-4-nitropyridine N-oxide to a mixture of 100 mL of glacial acetic acid and 20 mL of water.
-
Reagent Addition: Add 15 g of fine iron powder to the mixture in portions to control the initial exotherm.
-
Reaction: Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up and Isolation: Cool the reaction mixture and filter it through a pad of celite to remove excess iron and iron salts. Wash the filter cake with additional acetic acid.
-
Purification: Carefully neutralize the filtrate with concentrated ammonium hydroxide or sodium carbonate solution while cooling in an ice bath. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Amino-2-chloro-5-methylpyridine N-oxide.
References
-
Catalytic Enantioselective Pyridine N-Oxidation. (n.d.). PMC - NIH. [Link]
- US5869678A - Oxidation of pyridine and derivatives. (n.d.).
-
Al-Rawi, J. M. A., & Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268. [Link]
-
Synthesis of N-oxides of pyridines and related compounds. (n.d.). Organic Chemistry Portal. [Link]
-
Baumstark, A. L., et al. (n.d.). N-oxidation of 2-substituted pyridines and quinolines by dimethyldioxirane: Kinetics and steric effects. ResearchGate. [Link]
-
Nodwell, M. B., et al. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett. [Link]
-
Nuhn, P., & Imming, P. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]
- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). (n.d.).
- CN115160220A - Synthesis process of pyridine-N-oxide. (n.d.).
-
Tungen, J. E., & Arukwe, A. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). (n.d.).
-
Novel synthesis of substituted 4-amino-pyrimidines. (2013, November 6). EPO. [Link]
-
Yutilov, Y. M., & Svertilova, I. A. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]
-
Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. (n.d.). ResearchGate. [Link]
-
Recent Trends in the Chemistry of Pyridine N-Oxides. (n.d.). ResearchGate. [Link]
-
Appeldoorn, C. C. M., et al. (n.d.). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules. [Link]
-
Cas 20173-49-3, PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE. (n.d.). LookChem. [Link]
-
2-Chloro-5-methylpyridin-4-amine. (n.d.). PubChem. [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 6. US5869678A - Oxidation of pyridine and derivatives - Google Patents [patents.google.com]
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Validation & Comparative
Comparative Guide: High-Resolution HPLC Impurity Profiling of 4-Amino-2-chloro-5-methylpyridin-1-ium-1-olate
Executive Summary
4-Amino-2-chloro-5-methylpyridin-1-ium-1-olate (also known as 2-chloro-4-amino-5-methylpyridine N-oxide) is a critical zwitterionic intermediate used in the synthesis of kinase inhibitors (e.g., ERK2 inhibitors) and gastrointestinal therapeutics (e.g., Prucalopride derivatives).
Its analysis presents a unique chromatographic challenge: the N-oxide moiety imparts significant polarity and zwitterionic character ("1-ium-1-olate"), causing poor retention and severe tailing on conventional C18 columns. Furthermore, distinguishing the N-oxide from its de-oxygenated synthetic precursor (4-amino-2-chloro-5-methylpyridine) requires high selectivity.
This guide compares a Standard C18 Method (Method A) against an Optimized Pentafluorophenyl (PFP) Method (Method B). We demonstrate that Method B provides superior resolution of polar impurities and orthogonal selectivity for halogenated pyridine derivatives.
Part 1: The Chemical Context & Impurity Landscape
To design a robust method, one must understand the synthesis pathway and potential impurities. The target compound is typically synthesized via the nitration of 2-chloro-5-methylpyridine N-oxide followed by reduction.
Key Impurities[1]
-
Impurity A (De-oxygenated Analog): 4-Amino-2-chloro-5-methylpyridine.[1][2] (Result of over-reduction).
-
Impurity B (Precursor): 2-Chloro-5-methyl-4-nitropyridine N-oxide. (Unreacted intermediate).
-
Impurity C (Starting Material): 2-Chloro-5-methylpyridine.[3]
Visualization: Synthesis & Impurity Origin
Figure 1: Synthetic pathway illustrating the origin of critical impurities. The target N-oxide exists in equilibrium with its zwitterionic form.
Part 2: Comparative Method Analysis
Method A: The Conventional Approach (C18)
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 5 µm.
-
Mobile Phase: Ammonium Acetate (pH 5.0) / Acetonitrile.[4][5][6][7]
-
Outcome:
-
Retention: Weak.[8] The polar N-oxide elutes near the void volume (
). -
Peak Shape: Asymmetric (Tailing factor > 1.8) due to interaction between the basic amine and residual silanols.
-
Selectivity: Fails to fully resolve the Target from Impurity A (De-oxygenated form) due to similar hydrophobicity at neutral pH.
-
Method B: The Optimized Approach (Fluorophenyl / PFP)
-
Column: Pentafluorophenyl (PFP) Core-Shell (e.g., Kinetex F5 or Supelco Ascentis Express F5).
-
Mechanism: PFP phases offer multiple retention mechanisms:
-
-
Interactions: Strong interaction with the electron-deficient pyridine ring. -
Dipole-Dipole: The C-F bonds in the stationary phase interact with the polar N-oxide bond.
-
Shape Selectivity: Superior for separating halogenated isomers (2-chloro vs. 3-chloro impurities).
-
-
-
Outcome:
-
Retention: Improved (
). -
Peak Shape: Sharp (Tailing factor < 1.2). Acidic pH suppresses silanol ionization.
-
Selectivity: Baseline resolution (
) between Target and Impurity A.
-
Comparative Data Summary
| Parameter | Method A (Standard C18) | Method B (Optimized PFP) |
| Stationary Phase | Alkyl chain (Hydrophobic only) | Pentafluorophenyl (Hydrophobic + |
| Retention Time (Target) | 2.1 min (near void) | 6.8 min (well retained) |
| Resolution (Target vs. Impurity A) | 1.2 (Co-elution risk) | 4.5 (Baseline separation) |
| Tailing Factor | 1.9 | 1.1 |
| LOD (Target) | 50 ppm | 10 ppm |
| Suitability | Rough estimation only | QC Release & Impurity Profiling |
Part 3: Detailed Experimental Protocol (Method B)
This protocol is designed for validation under ICH Q2(R1) guidelines.
Instrumentation & Conditions
-
System: HPLC with DAD (Diode Array Detector) or UHPLC.
-
Column: Kinetex F5 (Phenomenex) or equivalent PFP phase,
mm, 2.6 µm. -
Temperature: 35°C (Controls viscosity and kinetics of N-oxide exchange).
-
Detection: UV at 254 nm (Primary) and 220 nm (Secondary for non-aromatic impurities).
Mobile Phase Preparation[5][10]
-
Solvent A (Aqueous): 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.
-
Why? Low pH ensures the amino group is protonated (
), improving solubility and reducing silanol interactions.
-
-
Solvent B (Organic): Acetonitrile : Methanol (50:50 v/v).
-
Why? Methanol promotes unique selectivity on PFP columns; Acetonitrile lowers backpressure.
-
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Elute salts) |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 20.0 | 95 | 5 | Re-equilibration |
Sample Preparation
-
Diluent: Water : Acetonitrile (90:10).
-
Note: Avoid high organic content in the diluent to prevent "solvent effect" peak distortion for early eluting polar N-oxides.
-
-
Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.
Part 4: Method Logic & Validation Workflow
The following diagram illustrates the decision matrix used to select the PFP stationary phase over HILIC or C18.
Figure 2: Decision matrix for stationary phase selection. PFP is favored for halogenated aromatic N-oxides.
Part 5: Troubleshooting & Tips
-
Peak Splitting: If the N-oxide peak splits, it may be due to pH being too close to the pKa of the N-oxide oxygen (typically pKa ~ 0.8 - 1.0) or the amino group (pKa ~ 9). Ensure the buffer is strictly pH 3.0 ± 0.1 .
-
Carryover: The zwitterionic nature can cause adsorption to metallic surfaces. Use a PEEK-lined column or add 0.1% EDTA to the mobile phase if using older stainless steel HPLC systems.
-
Detection Limits: For trace analysis (<0.05%), consider coupling this method with a Single Quadrupole MS (ESI+). The N-oxide gives a distinct
signal (m/z 159/161 for Cl isotopes) and often a characteristic fragment (loss of oxygen).
References
-
SIELC Technologies. Separation of Pyridine-2-methanol 1-oxide on Newcrom R1 HPLC column. Retrieved from
-
PubChem. 2-Chloro-5-methylpyridin-4-amine (Precursor/Impurity Data). National Library of Medicine. Retrieved from
-
Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine. (Describes the N-oxide intermediate pathway). Retrieved from
-
Helix Chromatography. HPLC Methods for analysis of Pyridine and Aminopyridines.[9] Retrieved from
-
BLD Pharm. Product Information: this compound.[10] Retrieved from
Sources
- 1. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 3. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
- 4. Separation of Pyridine-2-methanol 1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. Cloud point extraction of pyridine N-oxides using mixed micelles of PEGylated calix[4]pyrroles and non-ionic surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Amino-2-Chloropyridine | SIELC Technologies [sielc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. helixchrom.com [helixchrom.com]
- 10. 1373232-42-8|this compound|BLD Pharm [bldpharm.com]
A Researcher's Guide to Differentiating 4-Amino-2-chloro-5-methylpyridin-1-ium-1-olate and 2-chloro-5-methylpyridin-4-amine
In the landscape of pharmaceutical and materials science research, the precise identification of chemical intermediates is paramount. The isomeric pair of 4-Amino-2-chloro-5-methylpyridin-1-ium-1-olate (the N-oxide) and 2-chloro-5-methylpyridin-4-amine (the parent pyridine) represents a common challenge in synthesis, where the former is often a precursor or a potential impurity in the synthesis of the latter. This guide provides a comprehensive, data-driven approach to unequivocally distinguish between these two structurally similar yet chemically distinct molecules.
The Challenge: Subtle Differences, Significant Consequences
The N-oxide and its corresponding parent pyridine share the same molecular formula and core structure, making their differentiation non-trivial. However, the presence of the N-oxide functionality dramatically alters the electronic properties, reactivity, and spectroscopic signature of the molecule. Misidentification can lead to failed subsequent reactions, impure final products, and misinterpreted biological or material properties. This guide will equip researchers with the necessary analytical tools and foundational knowledge to confidently distinguish these two compounds.
Structural and Spectroscopic Divergence: A Comparative Analysis
The key to distinguishing these molecules lies in understanding how the N-oxide group influences their physical and chemical properties.
| Property | This compound | 2-chloro-5-methylpyridin-4-amine | Justification |
| Molecular Weight | 158.58 g/mol | 142.58 g/mol [1] | Addition of an oxygen atom in the N-oxide. |
| Polarity | Higher | Lower | The N-O bond is highly polar, increasing the overall dipole moment of the molecule. |
| Basicity | Significantly Lower | Higher | The oxygen atom in the N-oxide withdraws electron density from the nitrogen, making it a much weaker base.[2] |
Spectroscopic Fingerprints: Unmasking the Isomers
Spectroscopic methods provide the most definitive means of differentiation. Below is a detailed comparison of the expected and experimentally observed spectral data.
¹H-NMR Spectroscopy: The N-oxide group deshields the ring protons, causing them to resonate at a higher chemical shift (downfield) compared to the parent pyridine.
-
This compound (Predicted): Protons on the pyridine ring are expected to be shifted downfield due to the electron-withdrawing effect of the N-oxide group. The amino group protons may also be affected.
-
2-chloro-5-methylpyridin-4-amine (Experimental, DMSO-d6): δ=1.96 (s, 3H, -CH₃), 6.16 (br s, 2H, -NH₂), 6.50 (s, 1H, H-3), 7.68 (s, 1H, H-6).[3]
¹³C-NMR Spectroscopy: The carbons attached to the nitrogen and in the para position are significantly affected by N-oxidation.
-
This compound (Predicted): The C4 carbon (bearing the amino group) is expected to be significantly shielded (shifted upfield) due to the resonance donation from the N-oxide oxygen. Conversely, the C2 and C6 carbons will be deshielded.
-
2-chloro-5-methylpyridin-4-amine (Predicted): The chemical shifts will be typical for a substituted aminopyridine.
| Nucleus | Predicted Shift for N-Oxide (ppm) | Experimental/Predicted Shift for Pyridine (ppm) | Key Differentiation Point |
| ¹H-NMR (H-3) | ~6.7-7.0 | 6.50[3] | Downfield shift in the N-oxide. |
| ¹H-NMR (H-6) | ~7.8-8.1 | 7.68[3] | Downfield shift in the N-oxide. |
| ¹³C-NMR (C-4) | ~140-145 | ~150-155 | Significant upfield shift in the N-oxide. |
| ¹³C-NMR (C-2) | ~155-160 | ~150-155 | Downfield shift in the N-oxide. |
The most prominent difference in the IR spectra is the presence of a strong N-O stretching vibration in the N-oxide.
-
This compound: A strong absorption band is expected in the region of 1200-1300 cm⁻¹ , corresponding to the N-O stretch.
-
2-chloro-5-methylpyridin-4-amine: This compound will lack the strong N-O stretching band.
Mass spectrometry provides a clear distinction based on the molecular weight difference.
-
This compound: The protonated molecule [M+H]⁺ would have an m/z of 159.0 .
-
2-chloro-5-methylpyridin-4-amine: The protonated molecule [M+H]⁺ has been observed at m/z = 143.1 .[2][3]
A key fragmentation pattern for the N-oxide under certain MS conditions (e.g., electron impact) is the loss of the oxygen atom, which would result in a fragment ion at the molecular weight of the corresponding pyridine.
Experimental Protocols for Differentiation
The following protocols provide step-by-step guidance for the analytical differentiation of the two compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating the two compounds based on their polarity differences. The more polar N-oxide will have a shorter retention time on a reverse-phase column.
Workflow for HPLC Analysis
Caption: Workflow for HPLC-based differentiation.
Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution from a lower to a higher percentage of organic solvent is recommended for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Outcome: this compound will elute earlier than 2-chloro-5-methylpyridin-4-amine.
Thin-Layer Chromatography (TLC)
For a rapid and qualitative assessment, TLC can be employed.
Protocol for TLC Analysis:
-
Spotting: Dissolve the sample in a suitable solvent (e.g., methanol) and spot it onto a silica gel TLC plate.
-
Development: Develop the plate in a chamber with an appropriate eluent system, such as a mixture of ethyl acetate and hexanes or dichloromethane and methanol.
-
Visualization: Visualize the spots under UV light (254 nm).
-
Interpretation: The more polar N-oxide will have a lower Rf value (travel a shorter distance up the plate) compared to the less polar parent pyridine.
Chemical Reactivity: A Confirmatory Test
The difference in reactivity can be exploited for a simple chemical test. Pyridine N-oxides can be deoxygenated using various reducing agents.
Deoxygenation Test:
-
Reaction: Treat a small sample of the compound with a reducing agent like triphenylphosphine (PPh₃) or sodium dithionite (Na₂S₂O₄) in a suitable solvent and heat if necessary.
-
Analysis: Monitor the reaction by TLC or HPLC.
-
Result: If the starting material is this compound, it will be converted to 2-chloro-5-methylpyridin-4-amine, which can be confirmed by the appearance of a new spot/peak with a higher Rf/retention time corresponding to the parent pyridine. The parent pyridine will not react under these conditions.
Deoxygenation Reaction Workflow
Sources
UV-Vis absorption characteristics of pyridine N-oxide derivatives
UV-Vis Absorption Characteristics of Pyridine N-Oxide Derivatives: A Comparative Technical Guide
Executive Summary & Application Context
Pyridine N-oxides are critical intermediates in heterocyclic chemistry and significant metabolites in drug discovery (e.g., oxidation of pyridine-containing drugs by CYP450). Unlike their parent pyridines, the N-oxide moiety (
This dual nature results in a distinct UV-Vis spectral signature characterized by a bathochromic (red) shift relative to the parent pyridine and pronounced negative solvatochromism . This guide provides the spectral benchmarks required to distinguish N-oxides from unoxidized precursors and quantify them in complex matrices.
Core Comparison: Pyridine vs. Pyridine N-Oxide
The most fundamental diagnostic in this class is the spectral shift observed upon N-oxidation. While pyridine exhibits a primary absorption band centered around 254 nm, the N-oxide functionality introduces a strong Charge Transfer (CT) band.
Mechanism of Shift
-
Pyridine: The dominant transition is
(homo-annular diene character). -
Pyridine N-Oxide: The dominant transition is an intramolecular Charge Transfer (CT) from the oxygen
lone pair to the antibonding orbitals of the pyridine ring. This lowers the energy required for excitation, shifting the maximum ( ) to longer wavelengths.[1]
Table 1: Spectral Shift upon N-Oxidation (in Acetonitrile)
| Compound | Transition Type | ||
| Pyridine | 254 | ~2,000 | |
| Pyridine N-Oxide | 276 - 282 | ~14,300 | CT ( |
| Shift Magnitude | +22 to +28 nm | ~7x Intensity Increase |
Analyst Note: The dramatic increase in extinction coefficient (
) makes N-oxides significantly easier to detect at low concentrations (trace impurity analysis) compared to their parent pyridines.
Substituent Effects: The "Push-Pull" Modulation
The position of the CT band is highly sensitive to substituents at the 4-position (para). The electronic nature of the substituent determines whether the CT gap is narrowed (Red Shift) or widened (Blue Shift).
-
Electron Withdrawing Groups (EWG): Groups like
create a strong "Push-Pull" system. The oxygen pushes electrons into the ring, while the nitro group pulls them. This stabilizes the excited state, causing a massive Red Shift . -
Electron Donating Groups (EDG): Groups like
or compete with the N-oxide oxygen for electron donation, often causing a slight Blue Shift or minimal change relative to the unsubstituted N-oxide.
Table 2: Substituent Effects on
| Derivative (4-Position) | Electronic Effect | Spectral Behavior | |
| 4-Nitro-PyO | Strong EWG (Acceptor) | 330 - 350 | Strong Bathochromic Shift (Yellow color) |
| H (Unsubstituted) | Reference | 280 | Baseline CT Band |
| 4-Methyl-PyO | Weak EDG (Donor) | 274 - 278 | Slight Hypsochromic (Blue) Shift |
| 4-Methoxy-PyO | Strong EDG (Donor) | 270 - 275 | Hypsochromic Shift |
Solvatochromism: The Critical Variable
Pyridine N-oxides exhibit Negative Solvatochromism . This is counter-intuitive to many researchers accustomed to polar compounds red-shifting in polar solvents.
-
The Physics: The Ground State (GS) of Pyridine N-oxide is highly polar (
). The Excited State (ES) involves charge transfer into the ring, effectively neutralizing this dipole. -
The Effect: Polar protic solvents (like Water or Methanol) hydrogen bond strongly to the oxygen in the Ground State, stabilizing it significantly. The Excited State is less stabilized. This increases the energy gap (
), shifting absorption to shorter wavelengths (Blue Shift).
Table 3: Solvent-Dependent Shifts (4-Nitropyridine N-Oxide Probe)
| Solvent | Type | Shift Direction | |
| Acetonitrile | Polar Aprotic | ~350 | Reference (Red-shifted) |
| Ethanol | Polar Protic | ~342 | Blue Shift |
| Water | Highly Polar Protic | ~330 | Strong Blue Shift |
Visualizing the Electronic Mechanism
Figure 1: Mechanism of Negative Solvatochromism. H-bonding stabilizes the ground state, increasing the energy required for excitation (
Experimental Protocol: Validated Characterization Workflow
To ensure reproducible
Reagents:
-
Analyte: Pyridine N-oxide derivative (>98% purity). Note: Dry under vacuum over
for 24h if hygroscopic. -
Solvent: HPLC-grade Acetonitrile (preferred for
determination) and Methanol (for solvatochromic comparison).
Step-by-Step Methodology:
-
Stock Preparation (Gravimetric):
-
Weigh ~5-10 mg of derivative into a 25 mL volumetric flask.
-
Dissolve in Acetonitrile. Sonicate for 2 mins to ensure complete dissolution.
-
Calculation: Calculate Stock Concentration (
).
-
-
Dilution Series (Self-Validation Step):
-
Prepare 5 dilutions ranging from
to . -
Target: Absorbance values between 0.1 and 1.0 AU.
-
-
Spectral Scan:
-
Baseline correct using pure solvent.
-
Scan range: 200 nm – 450 nm.
-
Scan speed: Medium (approx. 200 nm/min).
-
-
Data Validation:
-
Plot Absorbance (
) vs. Concentration ( ) at . -
Pass Criteria:
. The slope of this line is the Molar Extinction Coefficient ( ).
-
Figure 2: Validated workflow for determining extinction coefficients of N-oxide derivatives.
References
-
Fundamental Shifts: Journal of Chemical Physics. "Analysis of the Near Ultraviolet Absorption Spectrum of Pyridine N-Oxide Vapor." Link
-
Solvatochromism of 4-Nitro Derivative: Journal of Chemical Theory and Computation. "Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide." Link
-
Substituent Effects: Molecules. "Experimental Studies on the UV-Spectra of Several Substituted Pyridine N-Oxides." Link
-
Spectral Data Verification: NIST Chemistry WebBook. "Pyridine, 4-nitro-, 1-oxide UV/Visible Spectrum." Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
